N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, with the CAS number 2034398-27-9, is a synthetic compound characterized by a complex molecular structure. It is classified as an oxalamide derivative, which indicates that it contains an oxalamide functional group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula of N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is , with a molecular weight of approximately 404.87 g/mol. The structure features:
The InChI key for this compound is CZYQJQTYEFZLFG-UHFFFAOYSA-N, and its SMILES representation is CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O. These notations provide a way to encode the molecular structure for computational applications.
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide can participate in various chemical reactions typical for amides and aromatic compounds:
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts, which may enhance or inhibit reactivity.
While specific biological mechanisms for N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide are not extensively documented, compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors:
Further studies are needed to elucidate its precise mechanism of action through in vitro and in vivo experiments.
The compound's reactivity profile suggests it may undergo typical reactions associated with oxamides and substituted aromatic compounds, including nucleophilic substitutions and hydrolysis.
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide has potential applications in:
CAS No.: 108418-13-9
CAS No.: 123334-18-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 8012-96-2
CAS No.: 82-71-3